molecular formula C21H22N4O5S B249426 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No. B249426
M. Wt: 442.5 g/mol
InChI Key: BPZKQCAGTHOYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide have been studied extensively. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have potential therapeutic effects in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in lab experiments is its high specificity and potency. It can be used to selectively inhibit the activity of specific enzymes and proteins, which can be beneficial in studying their function. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. Another direction is the use of this compound as a molecular probe to study the function of specific proteins and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-methyl-4-hydroxyphthalic anhydride with thionyl chloride to form 3-methyl-4-chlorophthalic anhydride. This is then reacted with 4-(morpholin-4-ylsulfonyl)aniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to form 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide.

Scientific Research Applications

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been extensively studied for its potential use in various scientific research applications. It has been used as a tool compound in the development of new drugs for the treatment of various diseases. It has also been used as a molecular probe to study the function of specific proteins and enzymes in the body.

properties

Product Name

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H22N4O5S/c1-24-21(27)18-5-3-2-4-17(18)19(23-24)14-20(26)22-15-6-8-16(9-7-15)31(28,29)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

BPZKQCAGTHOYQY-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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